

Resolving Peak Overlapping in HICA Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-Hydroxy-4-methylhexanoic acid

Cat. No.: B13254629

[Get Quote](#)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak overlapping issues encountered during Hydrophilic Interaction Chromatography (HILIC), often referred to as HICA. As Senior Application Scientists, we provide in-depth, field-proven insights to ensure the integrity and success of your chromatographic analyses.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for peak overlapping or co-elution in HILIC?

Peak overlapping, or co-elution, occurs when two or more analytes elute from the column at the same time, resulting in a single, merged peak.^[1] In HILIC, this is often due to insufficient selectivity between the analytes. The primary factors influencing selectivity are the choice of stationary phase and the composition of the mobile phase.^{[2][3]}

Q2: My peaks are broad and overlapping. Where should I start troubleshooting?

First, confirm that you are observing a true co-elution issue rather than a general peak shape problem. Injecting a standard of a single compound can help verify this.[4] If the single peak is also broad, the issue might be related to factors like a partially blocked column frit, which can distort the flow path and affect all peaks.[5][6] If the single peak is sharp, but the mixture shows overlapping peaks, the problem lies in the separation selectivity.

Q3: Can the injection solvent cause peak overlapping?

Yes, a mismatch between the injection solvent and the initial mobile phase is a critical factor in HILIC that can lead to poor peak shape and apparent overlapping.[7] The injection solvent should be as close as possible to the initial mobile phase conditions, which are typically high in organic content.[7] Injecting a sample in a solvent significantly stronger (more aqueous) than the mobile phase can cause peak distortion and fronting.[7]

Q4: How does column equilibration affect peak resolution?

Inadequate column equilibration is a frequent source of reproducibility problems, including shifting retention times that can lead to peak overlapping.[7] The water layer on the polar stationary phase is crucial for the HILIC separation mechanism, and it must be fully re-established between injections.[7] It is recommended to equilibrate with a minimum of 10 column volumes.[7] For new methods or after changing mobile phases, a more extensive conditioning of at least 50 column volumes for isocratic methods, or at least 10 blank gradient runs, is advised.[7]

In-Depth Troubleshooting Guides

Guide 1: Optimizing Mobile Phase Composition to Enhance Resolution

The mobile phase in HILIC is a powerful tool for manipulating selectivity and resolving overlapping peaks.[2] It typically consists of a high percentage of an organic solvent (usually acetonitrile) and a small amount of an aqueous component.[8][9]

Step-by-Step Protocol for Mobile Phase Optimization:

- Adjust the Organic Content: In HILIC, increasing the percentage of the organic solvent (the weak solvent) increases retention.[10] Conversely, increasing the aqueous component (the strong solvent) decreases retention.[3] For overlapping peaks, a shallow gradient with a slower increase in the aqueous phase can improve separation.[11]
- Modify the Aqueous Component (Buffer):
 - pH Adjustment: The pH of the mobile phase can significantly alter the ionization state of both the analytes and the stationary phase, thereby affecting electrostatic interactions and retention.[12] A systematic evaluation of mobile phase pH is a powerful strategy for optimizing selectivity.[3]
 - Buffer Concentration: The concentration of the buffer is also a critical parameter. Increasing the buffer concentration can decrease retention if ion-exchange is a dominant mechanism, as buffer ions compete with charged analytes for interaction with the stationary phase.[2][7] However, it can also increase the thickness of the water layer on the stationary phase, potentially increasing retention through partitioning.[13] A starting concentration of 10 mM is often recommended.[7]
- Consider Alternative Organic Solvents: While acetonitrile is the most common organic solvent, other water-miscible solvents like methanol can be used to alter selectivity.[8] The addition of methanol, for instance, can influence the separation mechanism and may be beneficial for complex mixtures like glycans.[14]

Data Presentation: Impact of Mobile Phase Parameters on Resolution

Parameter	Change	Expected Effect on Retention	Rationale
% Organic Solvent (e.g., Acetonitrile)	Increase	Increase	Enhances partitioning into the aqueous layer.[10]
% Aqueous Solvent (e.g., Water/Buffer)	Increase	Decrease	Water is the strong eluting solvent in HILIC.[7]
Mobile Phase pH	Varies	Analyte and stationary phase charge state dependent	Alters electrostatic interactions.[12]
Buffer Concentration	Varies	Dependent on dominant retention mechanism	Affects both ion-exchange and partitioning.[7][13]

Guide 2: Strategic Selection of the HILIC Stationary Phase

The choice of the stationary phase is fundamental to achieving selectivity in HILIC due to the multiple retention mechanisms at play, including partitioning, electrostatic interactions, and hydrogen bonding.[15][16] Different stationary phases offer different selectivities.[10]

Overview of Common HILIC Stationary Phases:

- **Bare Silica:** These are the most traditional HILIC phases and exhibit cation-exchange activity due to acidic silanols on the surface.[17]
- **Amide Phases:** Offer strong hydrogen bonding interactions and provide unique selectivity, particularly for carbohydrates and peptides.[18]
- **Diol Phases:** Provide polar interactions and are a good choice for a variety of hydrophilic compounds.

- **Zwitterionic Phases:** Contain both positive and negative charges, making them suitable for separating a broad range of polar compounds, including cations, anions, and neutrals, often in a single run.[8][18] They are often recommended as a good starting point for method development.[15]
- **Amine Phases:** Exhibit anion-exchange properties in addition to HILIC retention.[17]

Experimental Workflow for Stationary Phase Screening:

To systematically address peak overlapping, screening a few columns with different chemistries is highly recommended.[15] A suggested screening set could include a zwitterionic, a bare silica, and an amide phase to cover a wide range of selectivities.

Caption: Workflow for stationary phase screening to resolve peak overlapping.

Guide 3: The Role of Temperature in Modulating Selectivity

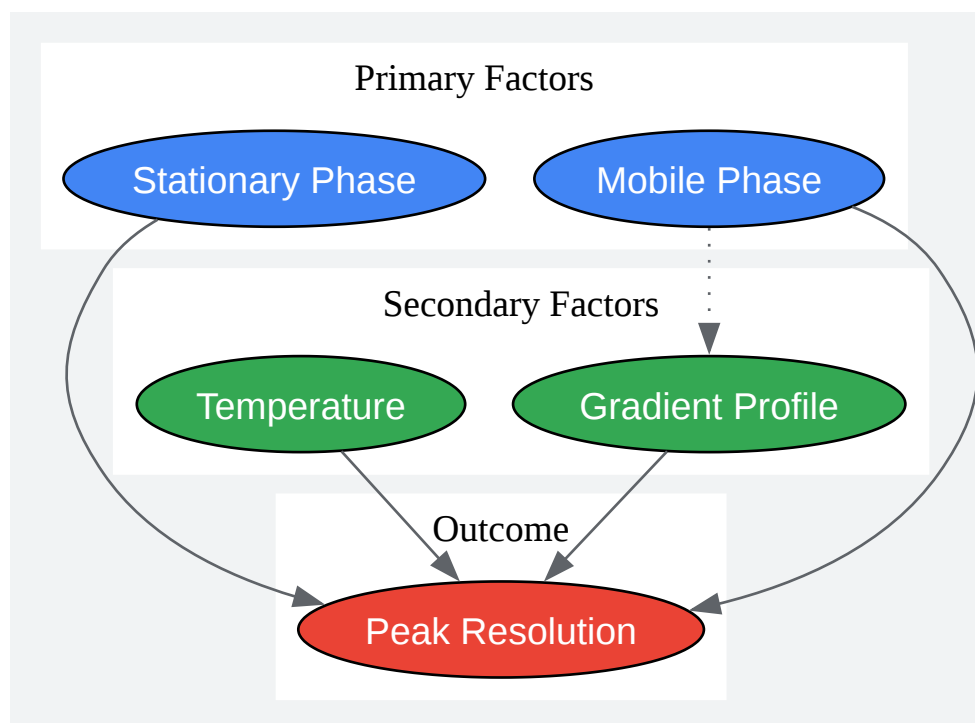
Column temperature is another parameter that can be adjusted to improve peak resolution, although its effect can be complex and analyte-dependent.[10]

Key Considerations for Temperature Optimization:

- **General Trend:** In most HILIC separations, increasing the temperature leads to a decrease in retention time.[19][20] This is because the transfer of analytes into the water layer is typically an exothermic process, which is favored at lower temperatures.[19][20]
- **Exceptions:** For separations where strong electrostatic attractions are dominant (e.g., basic analytes on silica columns), increasing the temperature can lead to an increase in retention.[19][20]
- **Selectivity Changes:** Since different compounds in a mixture may be affected differently by temperature changes, adjusting the temperature can alter the selectivity and potentially resolve overlapping peaks.[19]
- **Improved Peak Shape:** In some cases, such as with carbohydrates that exist in multiple forms, increasing the temperature can merge different forms into a single, narrower peak.[19]

[20] A recent study also showed that cooling the column to 5°C significantly improved peak shape for metabolomics analysis.[21]

Logical Relationship of Parameters for Resolving Peak Overlap:



[Click to download full resolution via product page](#)

Caption: Interplay of factors affecting peak resolution in HILIC.

Concluding Remarks

Resolving peak overlapping in HILIC analysis requires a systematic and logical approach. By carefully considering and optimizing the stationary phase, mobile phase composition, and temperature, researchers can significantly enhance separation selectivity and achieve baseline resolution for their analytes of interest. Remember that HILIC is a multi-modal technique, and understanding the potential interplay of partitioning, electrostatic, and polar interactions is key to successful method development and troubleshooting.

References

- Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Restek Resource Hub. [\[Link\]](#)
- Element Lab Solutions. (n.d.). HILIC method optimisation using combined mobile phases. Element Lab Solutions. [\[Link\]](#)
- MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. MAC-MOD Analytical. [\[Link\]](#)
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [\[Link\]](#)
- LCGC International. (2026, March 10). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [\[Link\]](#)
- Affinisep. (2024, May 11). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Affinisep. [\[Link\]](#)
- Separation Science. (2023, December 8). Column temperature in HILIC. Separation Science. [\[Link\]](#)
- Perovšek, J., et al. (2025, March 15). Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography. MDPI. [\[Link\]](#)
- ResearchGate. (n.d.). Optimization of the HILIC separation gradient by 2-factor at 3-level.... ResearchGate. [\[Link\]](#)
- Waters Corporation. (n.d.). STATIONARY PHASE SELECTIVITY IN HILIC: THE IMPORTANCE OF IONIC INTERACTIONS. Waters Corporation. [\[Link\]](#)
- AFIN-TS. (n.d.). Column Temperature in HILIC. AFIN-TS. [\[Link\]](#)
- Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. [\[Link\]](#)

- Guillaume, D., et al. (2023, May 5). Reversed HILIC Gradient: A Powerful Strategy for On-Line Comprehensive 2D-LC. PMC. [\[Link\]](#)
- LCGC International. (2020, November 12). Retention and Selectivity of Stationary Phases Used in HILIC. LCGC International. [\[Link\]](#)
- LCGC International. (2024, June 5). Effect of Mobile Phase pH and Counterion Concentration on Retention and Selectivity for a Diol Column in Hydrophilic Interaction Liquid Chromatography. LCGC International. [\[Link\]](#)
- Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [\[Link\]](#)
- bioRxiv. (2025, December 22). Low-temperature HILIC provides enhanced separations and stability for LC-MS-based metabolomics. bioRxiv. [\[Link\]](#)
- Fountain, K. J., et al. (2010). Contribution of ionic interactions to stationary phase selectivity in hydrophilic interaction chromatography. Journal of separation science, 33(6-7), 768-782. [\[Link\]](#)
- Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions. Separation Science. [\[Link\]](#)
- LCGC International. (2026, March 10). Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. LCGC International. [\[Link\]](#)
- HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [\[Link\]](#)
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. ACD/Labs. [\[Link\]](#)
- The Analytical Scientist. (n.d.). white paper. The Analytical Scientist. [\[Link\]](#)
- Henderson, J. (2015, December 2). A Simple, Generally Applicable HILIC Method Development Platform Based Upon Selectivity. Chromatography Today. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Co-Elution: How to Detect and Fix Overlapping Peaks. \[axionlabs.com\]](#)
- [2. Hydrophilic interaction liquid chromatography \(HILIC\)—a powerful separation technique - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. theanalyticalscientist.com \[theanalyticalscientist.com\]](#)
- [4. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [5. chromatographyonline.com \[chromatographyonline.com\]](#)
- [6. acdlabs.com \[acdlabs.com\]](#)
- [7. How to Avoid Common Problems with HILIC Methods \[discover.restek.com\]](#)
- [8. Application of HILIC methods in pharmaceutical analysis \[amsbiopharma.com\]](#)
- [9. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [10. mac-mod.com \[mac-mod.com\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- [12. elementlabsolutions.com \[elementlabsolutions.com\]](#)
- [13. chromatographyonline.com \[chromatographyonline.com\]](#)
- [14. mdpi.com \[mdpi.com\]](#)
- [15. Selectivity Examination of Stationary Phases for HILIC \[sigmaaldrich.com\]](#)
- [16. chromatographyonline.com \[chromatographyonline.com\]](#)
- [17. waters.com \[waters.com\]](#)
- [18. HILIC Stationary Phases | Thermo Fisher Scientific - TW \[thermofisher.com\]](#)
- [19. sepscience.com \[sepscience.com\]](#)
- [20. afin-ts.de \[afin-ts.de\]](#)
- [21. biorxiv.org \[biorxiv.org\]](#)

- To cite this document: BenchChem. [Resolving Peak Overlapping in HICA Analysis: A Technical Support Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13254629/docs#resolving-peak-overlapping-in-hica-analysis-a-technical-support-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)